N-(2,3-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography or NMR spectroscopy are typically used to determine the exact structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The carboxamide group might undergo hydrolysis under acidic or basic conditions, and the dichlorophenyl group could potentially undergo further substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its spectral properties .Scientific Research Applications
Cannabinoid Receptor Antagonism
N-(2,3-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide and its derivatives have been studied for their ability to antagonize cannabinoid receptors. These compounds are useful in characterizing cannabinoid receptor binding sites and serve as pharmacological probes. Their therapeutic potential includes antagonizing the harmful side effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).
Molecular Interaction Studies
The interaction of these compounds with the CB1 cannabinoid receptor has been analyzed using molecular orbital methods. This research aids in understanding the binding mechanism of these compounds to the CB1 receptor, which is crucial for developing more selective and potent cannabinoid ligands (Shim et al., 2002).
Antiobesity Activity
Diaryl dihydropyrazole-3-carboxamides, a class of compounds including this compound, have shown significant antiobesity activity in vivo. This activity is attributed to their antagonistic action on the CB1 receptor, influencing appetite suppression and body weight reduction in animal models (Srivastava et al., 2007).
CB2 Cannabinoid Ligand Synthesis
Research on analogues of this compound has led to the development of novel compounds with significant affinity for cannabinoid CB2 receptors. These compounds are promising for therapeutic applications due to their potential agonist activity in cell models (Murineddu et al., 2006).
Radiochemical Studies
The compound has been utilized in radiochemical studies, specifically in the tritiation process. This research is significant for the preparation of iodinated aryl substrates, offering insights into selective and high incorporation in catalytic reduction (Seltzman et al., 2002).
Treatment of Obesity
This compound derivatives have been investigated as potential treatments for obesity, acting as cannabinoid-1 receptor inverse agonists. These compounds have demonstrated efficacy in reducing body weight and food intake in animal models through a CB1R-mediated mechanism (Yan et al., 2010).
Antimicrobial Activity
Some derivatives have been studied for their ability to reduce biofilm formation in Staphylococcus aureus strains, indicating potential as anti-virulence agents against bacterial infections (Cascioferro et al., 2016).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2,3-dichlorophenyl)-1-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O/c1-16-6-5-9(15-16)11(17)14-8-4-2-3-7(12)10(8)13/h2-6H,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCXIWXHZKYNPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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